molecular formula C24H22F3N7O2S2 B2562149 N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 394239-72-6

N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2562149
CAS No.: 394239-72-6
M. Wt: 561.6
InChI Key: SKLLQXDJWJGSGG-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a methylene-linked 2-(trifluoromethyl)benzamide at position 2. The triazole ring is further functionalized at position 5 with a thioether bridge connecting to a 2-oxoethyl moiety bearing a 5-methyl-1,3,4-thiadiazol-2-ylamino group.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N7O2S2/c1-13-8-9-14(2)18(10-13)34-19(11-28-21(36)16-6-4-5-7-17(16)24(25,26)27)31-33-23(34)37-12-20(35)29-22-32-30-15(3)38-22/h4-10H,11-12H2,1-3H3,(H,28,36)(H,29,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLLQXDJWJGSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide represents a complex molecular structure with potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a triazole ring and a thiadiazole moiety, both of which are known for their diverse biological activities. The incorporation of trifluoromethyl and dimethylphenyl groups enhances its lipophilicity and potentially its bioactivity.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .
    • Example : A study reported that compounds with halogenated substituents on the thiadiazole ring exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored extensively:

  • Cytotoxic Effects : The compound has been tested against various cancer cell lines. For example, certain derivatives showed reduced viability in Caco-2 colon cancer cells by approximately 39.8% compared to untreated controls .
    • Mechanism : The anticancer activity is thought to be linked to the ability of these compounds to induce apoptosis in cancer cells through various pathways .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, the compound may exhibit additional biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro .
  • Neuroprotective Properties : There is emerging evidence suggesting that thiadiazole compounds may provide neuroprotection in models of neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Synthesis and Activity Evaluation :
    • A study synthesized various thiadiazole derivatives and evaluated their antimicrobial properties against drug-resistant strains of Candida. The most active compounds had MIC values significantly lower than those of established antifungals like fluconazole .
  • Anticancer Screening :
    • Another research effort focused on a series of triazole-thiadiazole hybrids which exhibited promising anticancer activity against multiple cell lines including A549 (lung cancer) and Caco-2 (colon cancer). The study noted that structural modifications significantly influenced potency .

Data Table

Biological ActivityCompound TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialThiadiazole DerivativeE. coli< 32 μg/mL
AntifungalThiadiazole DerivativeC. albicans< 42 μg/mL
AnticancerTriazole-Thiadiazole HybridCaco-2IC50 = 39.8% viability
Anti-inflammatoryThiadiazole DerivativeIn vitro modelN/A

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has shown that derivatives of compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, compounds similar to N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and tested against various bacterial strains. These studies indicate that such compounds can effectively combat drug-resistant bacteria .

Antifungal Properties : The antifungal activity of triazole derivatives is well-documented. Compounds with similar structures have demonstrated effectiveness against fungi such as Candida species. The incorporation of the thiadiazole group enhances the antifungal efficacy of these compounds by disrupting fungal cell wall synthesis .

Cancer Research : Some studies are exploring the potential of thiadiazole and triazole derivatives as anticancer agents. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation suggests a promising avenue for further research in cancer therapeutics .

Agricultural Applications

Fungicides : The compound's structural components suggest potential use as a fungicide in agriculture. Research indicates that similar triazole-based compounds can inhibit fungal growth on crops, providing an effective means of protecting plants from pathogenic fungi .

Pesticidal Activity : Beyond fungicides, the compound may exhibit insecticidal properties due to its complex structure that can interfere with the biological processes of pests. This application is particularly relevant in sustainable agriculture practices where chemical residues must be minimized .

Synthesis and Characterization

The synthesis of this compound involves multiple steps including:

  • Formation of Thiadiazole and Triazole Rings : These rings are crucial for the biological activity of the compound.
  • Functionalization : The introduction of trifluoromethyl and dimethylphenyl groups enhances lipophilicity and biological activity.
  • Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the effectiveness of similar compounds:

StudyCompoundApplicationResults
Kamat et al. (2021)1,3,4-Thiadiazole DerivativesAntimicrobialShowed broad-spectrum activity against Gram-positive bacteria .
Breton & Bowron (2023)Triazole PrecursorAnticancerInduced apoptosis in cancer cell lines .
MDPI Research (2023)Thiourea DerivativesAntifungalEffective against drug-resistant Candida strains .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IR Peaks (cm⁻¹)
Target Compound C28H25F3N8O2S2 634.70 1,2,4-Triazole, thiadiazole, CF3-benzamide ~1670 (C=O), 1245 (C=S)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine C15H11ClN4S 314.79 1,3,4-Thiadiazole, 4-Cl-benzylidene 1606 (C=N)
Compound 8a C23H18N4O2S 414.49 1,3,4-Thiadiazole, acetylpyridine 1679 (C=O), 1605 (C=N)
Compound 7 (X=H) C21H14F2N4O2S2 448.48 1,2,4-Triazole, sulfonylphenyl 1247 (C=S)

Q & A

Q. Advanced Research Focus

  • Substituent Modification : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilic interactions. Alternatively, modify the thiadiazole moiety to improve solubility .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., 5-lipoxygenase-activating protein). Focus on hydrogen bonding between the trifluoromethylbenzamide group and catalytic residues .

What computational methods elucidate this compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer dynamics. Solvent effects (e.g., polarizable continuum models) refine accuracy .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., π-π stacking between triazole and aromatic residues) .

How can researchers resolve contradictions in reported biological data?

Advanced Research Focus
Discrepancies in activity data may arise from:

  • Assay Variability : Standardize protocols (e.g., consistent cell passage numbers, incubation times) to minimize inter-lab differences .
  • Compound Stability : Perform stability studies under assay conditions (pH, temperature) using HPLC to detect degradation products .

How do solvent systems influence the compound’s synthesis and reactivity?

Q. Advanced Research Focus

  • Polar Protic vs. Aprotic Solvents : Ethanol promotes nucleophilic substitution in thiol-alkylation steps, while dry acetone minimizes side reactions during cyclization .
  • Reflux Optimization : Monitor reaction progress via TLC in varying solvents (e.g., DMF vs. THF) to balance reaction rate and yield .

Does tautomeric equilibria affect the compound’s bioactivity and analytical characterization?

Advanced Research Focus
The thiole-thione tautomerism in the triazole-thiadiazole core can alter binding modes.

  • Experimental Validation : Use 1H^1H-NMR in DMSO-d6_6 to detect tautomeric populations (e.g., chemical shifts at δ 12-14 ppm for thione protons) .
  • Computational Analysis : Compare tautomer energies using Gaussian09 to identify the dominant form in physiological conditions .

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